REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]2[O:14][CH2:13][CH2:12][N:11](S(C3C=CC([N+]([O-])=O)=CC=3)(=O)=O)[CH2:10]2)[CH:6]=[CH:7][CH:8]=1.[Li+].[OH-].C(S)CC>C(#N)C.O.CCOC(C)=O.[Cl-].[Na+].O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]2[O:14][CH2:13][CH2:12][NH:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1 |f:1.2,7.8.9|
|
Name
|
|
Quantity
|
6.21 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
13.42 mL
|
Type
|
reactant
|
Smiles
|
C(CC)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 25 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extract twice with EtOAc
|
Type
|
CUSTOM
|
Details
|
Collect
|
Type
|
CONCENTRATION
|
Details
|
concentrate the extracts to ˜200 mL under reduced pressure
|
Type
|
WASH
|
Details
|
wash three times with 1N HCl
|
Type
|
ADDITION
|
Details
|
add Na2CO3 until the mixture
|
Type
|
EXTRACTION
|
Details
|
Extract the basic solution three times with EtOAc
|
Type
|
WASH
|
Details
|
wash the extracts with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
and dry over Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
collect the filtrate
|
Type
|
CUSTOM
|
Details
|
and remove the solvents under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide a residue
|
Type
|
CUSTOM
|
Details
|
Purify the residue via flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc
|
Type
|
CUSTOM
|
Details
|
remove the solvents under reduced pressure
|
Reaction Time |
25 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1CNCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.99 mmol | |
AMOUNT: MASS | 3.09 g | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |